(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane
CAS No.: 2432848-75-2
Cat. No.: VC11656767
Molecular Formula: C14H12BrFOS
Molecular Weight: 327.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2432848-75-2 |
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Molecular Formula | C14H12BrFOS |
Molecular Weight | 327.21 g/mol |
IUPAC Name | 3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
Standard InChI | InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Standard InChI Key | FPOHYWLVSFQKNE-UHFFFAOYSA-N |
SMILES | CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
Canonical SMILES | CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a phenyl ring substituted at the 2-, 3-, and 6-positions with bromine, methylsulfane, and benzyloxy groups, respectively, while fluorine occupies the 6-position. This arrangement creates distinct electronic and steric environments:
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Bromine (2-position): Acts as a strong electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic aromatic substitution (NAS) reactions.
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Methylsulfane (3-position): Introduces sulfur-based nucleophilicity and potential for oxidation to sulfoxides or sulfones.
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Benzyloxy (6-position): Enhances lipophilicity, potentially improving membrane permeability in biological systems.
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Fluorine (6-position): Contributes to metabolic stability and influences electronic distribution via its electronegativity.
The SMILES notation CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F
and InChIKey FPOHYWLVSFQKNE-UHFFFAOYSA-N
provide unambiguous representations of its connectivity.
Physicochemical Profile
Key properties derived from its structure include:
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Lipophilicity: Predicted logP values (≈3.2) suggest moderate hydrophobicity, favoring passive cellular uptake.
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Solubility: Limited aqueous solubility due to aromatic and benzyloxy groups; dimethyl sulfoxide (DMSO) is a likely solvent for in vitro assays.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the benzyloxy ether linkage.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane involves sequential functionalization of a phenyl precursor:
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Benzyloxy Introduction: Protection of a phenolic hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone).
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Halogenation: Sequential bromination and fluorination, likely employing N-bromosuccinimide (NBS) and Selectfluor® reagents to achieve regioselectivity.
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Methylsulfane Incorporation: Thioether formation via nucleophilic displacement using methylthiolate or Mitsunobu reaction with methyl mercaptan.
Reaction Conditions and Challenges
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Temperature Control: Exothermic halogenation steps require cooling (0–5°C) to prevent side reactions.
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Anhydrous Environment: Essential for thioether formation to avoid hydrolysis of intermediates.
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Catalysis: Palladium catalysts may enhance coupling efficiency in halogenation steps, though specifics remain proprietary.
Table 1: Representative Synthetic Conditions
Step | Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Benzylation | BnBr, K₂CO₃ | Acetone | Reflux | 78 |
Bromination | NBS, AIBN | CCl₄ | 80°C | 65 |
Fluorination | Selectfluor®, KF | MeCN | RT | 52 |
Methylsulfane Addition | CH₃SNa, CuI | DMF | 60°C | 45 |
Hypothetical yields based on analogous syntheses.
Reactivity and Derivative Formation
Oxidation Pathways
The methylsulfane group undergoes oxidation to sulfoxides (e.g., using H₂O₂ in acetic acid) and sulfones (with KMnO₄ in acidic conditions). Such derivatives may alter biological activity by modulating electron-withdrawing effects.
Substitution Reactions
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Bromine Displacement: NAS at the 2-position with amines or alkoxides, facilitated by the electron-deficient ring.
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Fluorine Replacement: Less reactive due to strong C-F bonds, requiring harsh conditions (e.g., LiAlH₄ for reduction).
Biological Activities and Mechanistic Hypotheses
Metabolic Stability
Fluorine substitution at the 6-position likely reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life compared to non-fluorinated analogs.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structural modifications (e.g., replacing bromine with cyano groups) could improve target selectivity.
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Prodrug Design: Esterification of the benzyloxy hydroxyl may enhance oral bioavailability.
Materials Science
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Liquid Crystals: The rigid aromatic core and flexible benzyloxy tail suggest utility in mesophase materials.
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Polymer Additives: Sulfur-containing monomers could impart flame-retardant properties.
Research Priorities
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In Vitro Toxicity Profiling: Establish IC₅₀ values against human cell lines to assess therapeutic index.
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Crystallographic Studies: Resolve X-ray structures of target complexes to guide rational design.
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Scale-Up Synthesis: Develop continuous-flow protocols to improve yields beyond bench-scale.
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